N-[1-(4-Methoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine
N-[1-(4-Methoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine
Brand Name:
Vulcanchem
CAS No.:
71416-02-9
VCID:
VC0379752
InChI:
InChI=1S/C19H23N3O/c1-16(17-8-10-19(23-2)11-9-17)20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3/b20-16-
SMILES:
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Molecular Formula:
C19H23N3O
Molecular Weight:
309.4g/mol
N-[1-(4-Methoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine
CAS No.: 71416-02-9
Main Products
VCID: VC0379752
Molecular Formula: C19H23N3O
Molecular Weight: 309.4g/mol
CAS No. | 71416-02-9 |
---|---|
Product Name | N-[1-(4-Methoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine |
Molecular Formula | C19H23N3O |
Molecular Weight | 309.4g/mol |
IUPAC Name | (Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
Standard InChI | InChI=1S/C19H23N3O/c1-16(17-8-10-19(23-2)11-9-17)20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3/b20-16- |
Standard InChIKey | ZQEMBXJMDHDQRH-SILNSSARSA-N |
Isomeric SMILES | C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
SMILES | CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES | CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
PubChem Compound | 5398172 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume